3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the use of substituted benzylchlorides and chloroacetic acid to obtain novel derivatives, as demonstrated in a study by Kolisnyk et al. (2015). The structures of these compounds are confirmed through techniques such as 1H NMR spectral data and elemental analysis (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives, including 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, can be characterized using NMR spectroscopy. Key features of the structure include signals of the amino group, methyl group, and carboxamide NH group, as indicated in the spectral data (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including cyclization and nucleophilic substitution. These reactions are integral to their synthesis and lead to the formation of compounds with potential pharmacological activities (Kolisnyk et al., 2015).
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Thieno[2,3-d]pyrimidines have been studied for their potential in heterocyclic chemistry, focusing on their synthesis and structural modifications. These compounds are synthesized through various chemical reactions, providing a foundation for further chemical and biological studies. For instance, the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines highlights the versatility of these compounds in creating more complex heterocycles (Clark & Hitiris, 1984).
Antimicrobial Activity
Thienopyrimidine derivatives have been evaluated for their antimicrobial properties. Research into 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrates significant antimicrobial activity against various strains, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Chemical Reactions and Transformations
Studies on the chemical reactions and transformations of thienopyrimidine compounds provide insights into their reactivity and potential applications in synthesis. The exploration of reactions involving 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and the conversion into 2-(arylamino)pyrimidines showcase the chemical flexibility and utility of thienopyrimidine derivatives in creating diverse chemical structures (Terentjeva et al., 2013).
Biological Evaluation and SAR Studies
The synthesis and biological evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives, including studies on their antimicrobial and antifungal activities, illustrate the potential of thienopyrimidine derivatives in medicinal chemistry. These compounds have been tested against various bacterial and fungal strains, showing promising results that could lead to new therapeutic agents (El-Sehrawi et al., 2015).
properties
IUPAC Name |
3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-4-6-19(7-5-2)11(21)8-20-9-18-15-12(16(20)23)10(3)13(24-15)14(17)22/h9H,4-8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKLGUWEFTBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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